Betalains

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Betalains are water-soluble pigments found in the vacuoles of plants belonging to the order Caryophyllales and in certain mushrooms. These pigments are responsible for the red-violet and yellow-orange colors observed in various plants. This compound are divided into two main categories: betacyanins, which are red-violet, and betaxanthins, which are yellow-orange. The most common betacyanin is betanin, found in red beets (Beta vulgaris) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betalains can be synthesized through the hydroxylation of tyrosine to form L-DOPA, followed by the formation of betalamic acid through the action of enzymes such as CYP76AD1 and DODA. Betalamic acid then condenses with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) or various amino acids to form betacyanins and betaxanthins .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as beetroot. Techniques such as deep eutectic solvents (DES) have been used to extract and stabilize this compound from beetroot waste. These solvents, composed of magnesium chloride hexahydrate and urea, help in maintaining the stability of this compound under various conditions . Additionally, plant cell and organ cultures, including bioreactor technologies, have been employed to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Betalains undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, betalamic acid can condense with cyclo-DOPA or its derivatives to form betacyanins or betaxanthins . Betacyanins can also undergo decarboxylation, oxidation, conjugation, and chlorination reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include enzymes like CYP76AD1 and DODA, as well as chemical agents for oxidation and reduction reactions. Conditions such as pH, temperature, and light exposure can significantly affect the stability and reactivity of this compound .

Major Products Formed: The major products formed from the reactions of this compound include various betacyanins and betaxanthins, each with distinct colors and properties. For example, betanin is a prominent betacyanin found in red beets .

Scientific Research Applications

Betalains have a wide range of scientific research applications due to their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, this compound are used as natural colorants and redox mediators. In biology and medicine, they are studied for their potential to scavenge free radicals, reduce oxidative stress, and inhibit cancer cell growth . This compound are also used in the food industry as natural colorants and in the development of functional foods .

Mechanism of Action

Betalains exert their effects through various molecular targets and pathways. They have been shown to mitigate inflammation by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. This compound also exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, they upregulate the expression of antioxidant enzymes such as Nrf2 and Ho1 .

Comparison with Similar Compounds

Betalains are often compared to anthocyanins, another group of plant pigments. While both this compound and anthocyanins serve similar functions in plants, they are mutually exclusive and are not found together in the same plant. This compound are unique in their nitrogen-containing structure, which distinguishes them from anthocyanins . Other similar compounds include carotenoids and chlorophylls, which also serve as natural colorants but differ in their chemical structure and properties .

List of Similar Compounds:- Anthocyanins

- Carotenoids

- Chlorophylls

This compound stand out due to their unique nitrogen-containing structure and their presence in specific plant families, making them a valuable compound for various scientific and industrial applications.

Biological Activity

Betalains are a class of water-soluble pigments found primarily in plants of the order Caryophyllales, such as beets, chard, and certain cacti. They are categorized into two main groups: betacyanins, which impart red to violet colors, and betaxanthins, which provide yellow to orange hues. Beyond their role as colorants in food, this compound have garnered attention for their biological activities , including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Properties

This compound exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress. For instance, studies have shown that betanin, a prominent betalain derived from beets, can reduce intracellular reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes. This activity is linked to its ability to upregulate proteins such as Survivin while downregulating pro-apoptotic factors like Cyt c .

Anticancer Effects

Numerous studies have documented the anticancer potential of this compound. They induce apoptosis in various cancer cell lines while sparing normal cells. For example:

Betanin has been shown to inhibit lung tumor growth in mice models by inducing apoptosis and inhibiting angiogenesis through the activation of caspases .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In animal models, betanin reduced levels of inflammatory cytokines such as TNF-α and IL-6 in rotenone-induced Parkinson's disease models, suggesting a protective effect against neuroinflammation .

Antimicrobial Activity

This compound also possess antimicrobial properties. Extracts from plants rich in this compound have demonstrated inhibitory effects against various bacteria and fungi. For instance:

- Gram-positive bacteria : Inhibited at concentrations as low as 7.8 mg/mL.

- Gram-negative bacteria : Inhibition observed at 15.6–62.5 mg/mL.

- Yeasts and molds : Effective at higher concentrations (125–500 mg/mL) .

These effects are thought to arise from alterations in microbial cell membrane integrity, leading to cell death.

Study 1: Antioxidant Capacity of Betanin

In a controlled study examining the antioxidant capacity of betanin on liver cells exposed to oxidative stress, results showed a significant reduction in lipid peroxidation markers (MDA) and an increase in glutathione levels (GSH). This suggests that betanin not only protects against oxidative damage but also enhances cellular antioxidant defenses .

Study 2: Anticancer Mechanisms

A study investigating the effects of betanin on MCF-7 breast cancer cells revealed that treatment with low concentrations (below 40 µM) led to significant apoptosis induction. The mechanisms involved included alterations in mitochondrial membrane potential and increased activity of caspases 3 and 8, indicating a robust apoptotic response .

Properties

CAS No. |

37279-84-8 |

|---|---|

Molecular Formula |

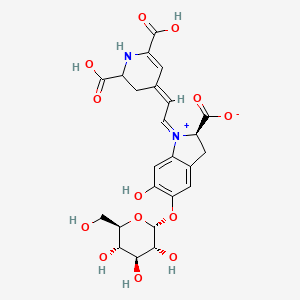

C24H26N2O13 |

Molecular Weight |

550.5 g/mol |

IUPAC Name |

(2R)-1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1 |

InChI Key |

DHHFDKNIEVKVKS-MLZDZRTESA-N |

Isomeric SMILES |

C1[C@@H]([N+](=C/C=C/2\CC(NC(=C2)C(=O)O)C(=O)O)C3=CC(=C(C=C31)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-] |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.